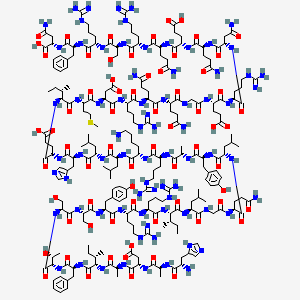
Somatotropin releasing hormone (1-43)
描述
Somatotropin Releasing Hormone (SRH) , also known as Growth Hormone-Releasing Hormone (GHRH) , is a peptide hormone produced by the hypothalamus. Its primary function is to stimulate the release of growth hormone (GH) from the anterior pituitary gland. SRH plays a crucial role in regulating growth, metabolism, and various physiological processes.
Synthesis Analysis
SRH is synthesized in the hypothalamus . It is then transported via the hypophyseal portal system to the anterior pituitary gland, where it stimulates the secretion of GH. The synthesis and release of SRH are tightly regulated by feedback mechanisms involving GH levels and other factors.
Molecular Structure Analysis
SRH consists of 43 amino acids . Its structure includes an N-terminal signal peptide , followed by the active peptide sequence. The active portion of SRH (amino acids 1-43) interacts with specific receptors on somatotroph cells in the anterior pituitary.
Chemical Reactions Analysis
SRH does not undergo significant chemical reactions itself. However, its binding to specific receptors triggers intracellular signaling pathways, leading to GH release. The interaction between SRH and its receptor involves G protein-coupled receptors (GPCRs) and cyclic adenosine monophosphate (cAMP) signaling.
Physical And Chemical Properties Analysis
- Solubility : SRH is water-soluble.
- Stability : It is relatively stable under physiological conditions.
- Half-Life : SRH has a short half-life (minutes), emphasizing its pulsatile secretion pattern.
安全和危害
- Side Effects : Excessive SRH stimulation can lead to acromegaly (abnormal growth of bones and tissues).
- Clinical Use : Synthetic analogs of SRH (such as tesamorelin) are used clinically to manage conditions like HIV-associated lipodystrophy.
- Safety Considerations : Proper dosing and monitoring are essential to avoid adverse effects.
未来方向
- Research : Further studies are needed to explore SRH regulation, receptor variants, and potential therapeutic applications.
- Peptide Analog Development : Developing more stable and selective SRH analogs for clinical use.
- Combination Therapies : Investigating combination therapies involving SRH and other growth-related hormones.
属性
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNDKVCWLUZAQL-FOWIMTFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C225H360N76O67S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235580 | |
| Record name | Somatotropin releasing hormone (1-43) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5234 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Somatotropin releasing factor 43 | |
CAS RN |
86472-71-1 | |
| Record name | Somatotropin releasing hormone (1-43) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somatotropin releasing hormone (1-43) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



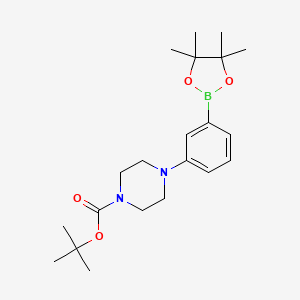
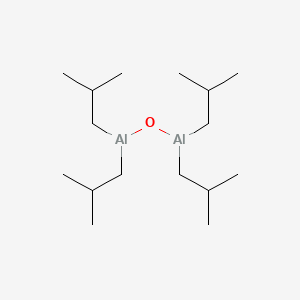
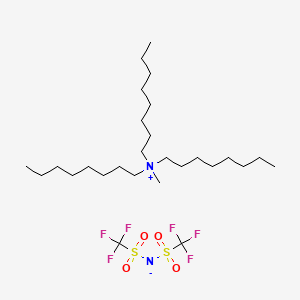
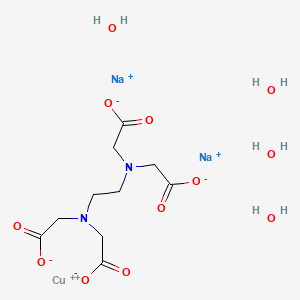
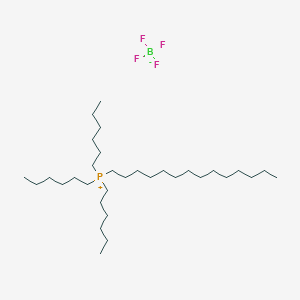
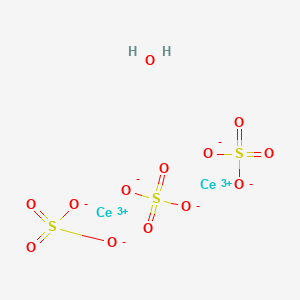
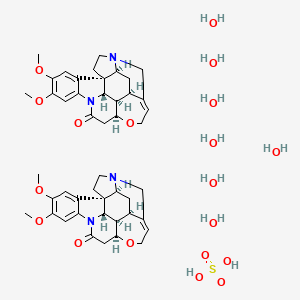
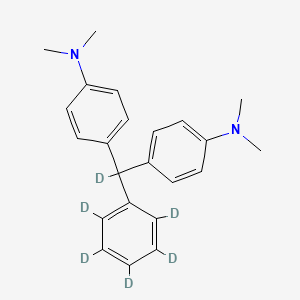
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
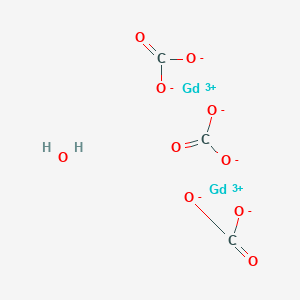
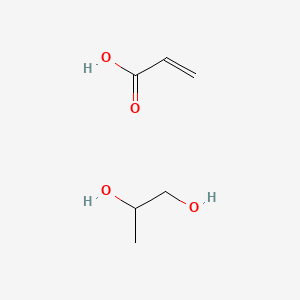
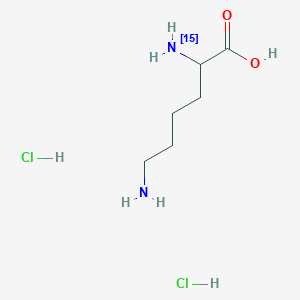
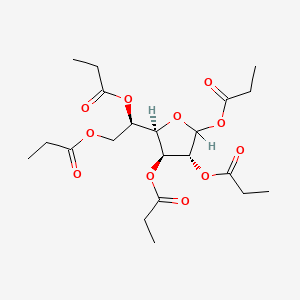
![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)